6-Iodo-3-methyl-1H-indazole
Overview
Description
6-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Similar indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a crucial role in the immune response and is often overexpressed in cancer cells .
Mode of Action
This could result in the disruption of tryptophan metabolism, thereby affecting the growth and survival of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodo-3-methyl-1H-indazole are likely related to tryptophan metabolism, given the potential targeting of IDO1 . By inhibiting IDO1, this compound could disrupt the kynurenine pathway, leading to decreased production of immunosuppressive metabolites and thus enhancing the immune response against cancer cells .
Result of Action
For instance, one such compound significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells .
Biochemical Analysis
Biochemical Properties
6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. This compound acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, this compound has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, this compound influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that this compound remains stable under physiological conditions for extended periodsLong-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, this compound affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-1H-indazole can be achieved through several methods, including:
-
Iodination of 3-methyl-1H-indazole: : This method involves the direct iodination of 3-methyl-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or under reflux conditions .
-
Cyclization of 2-iodo-3-methylphenylhydrazine: : Another approach involves the cyclization of 2-iodo-3-methylphenylhydrazine in the presence of a suitable acid catalyst, such as sulfuric acid or polyphosphoric acid. The reaction is conducted at elevated temperatures to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methyl-1H-indazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF.
Major Products Formed
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated indazole derivatives.
Scientific Research Applications
6-Iodo-3-methyl-1H-indazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-Iodo-1H-indazole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-indazole: Similar structure but lacks the iodine atom at the 6-position.
6-Bromo-3-methyl-1H-indazole: Similar structure with bromine instead of iodine at the 6-position.
Uniqueness
6-Iodo-3-methyl-1H-indazole is unique due to the presence of both iodine and a methyl group on the indazole ring. This combination of substituents can enhance its reactivity and potential biological activities compared to other indazole derivatives .
Biological Activity
Overview
6-Iodo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily noted for its potential anticancer properties, particularly through its interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tryptophan metabolism and immune regulation.
Target Enzyme:
this compound acts as an inhibitor of IDO1 , leading to the disruption of tryptophan catabolism. This inhibition results in decreased levels of kynurenine, a metabolite associated with immune suppression and tumor growth.
Cellular Effects:
The compound induces apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase. It modulates the expression of key proteins involved in cell survival, such as p53 and Bcl-2 family members.
Molecular Interactions:
At the molecular level, this compound binds to active sites on target enzymes, inhibiting their activity and subsequently altering cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Biological Activity and Research Findings
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
In vitro studies demonstrated that this compound significantly suppressed IDO1 expression and induced G2/M cell cycle arrest in human colorectal cancer cells. The compound showed a dose-dependent effect, with lower doses exhibiting significant anticancer activity while higher doses led to toxicity.
Dosage Effects in Animal Models
Animal studies indicated that low to moderate doses of this compound resulted in significant anticancer effects with minimal toxicity. However, higher doses were associated with hepatotoxicity and nephrotoxicity.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan metabolism pathway , which is crucial for regulating immune responses. By inhibiting IDO1, this compound alters the levels of tryptophan metabolites such as kynurenine and serotonin, impacting both immune function and tumor dynamics.
Properties
IUPAC Name |
6-iodo-3-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650578 | |
Record name | 6-Iodo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-53-9 | |
Record name | 6-Iodo-3-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.